molecular formula C9H16BrNO4 B14577218 N-[(2-Bromoethoxy)carbonyl]-L-leucine CAS No. 61445-16-7

N-[(2-Bromoethoxy)carbonyl]-L-leucine

Cat. No.: B14577218
CAS No.: 61445-16-7
M. Wt: 282.13 g/mol
InChI Key: ABXHJJVRYWYEKR-ZETCQYMHSA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-leucine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromoethoxycarbonyl group attached to the L-leucine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-leucine typically involves the reaction of L-leucine with 2-bromoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-leucine involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound may also participate in enzyme-catalyzed reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s activity and the associated metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromoethoxy)carbonyl]-L-alanine
  • N-[(2-Bromoethoxy)carbonyl]-L-valine
  • N-[(2-Bromoethoxy)carbonyl]-L-isoleucine

Uniqueness

N-[(2-Bromoethoxy)carbonyl]-L-leucine is unique due to its specific structural features, such as the presence of the bromoethoxy group and the L-leucine backbone. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the steric hindrance and hydrophobic nature of the L-leucine side chain can influence the compound’s interaction with biological targets and its solubility in different solvents .

Properties

CAS No.

61445-16-7

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C9H16BrNO4/c1-6(2)5-7(8(12)13)11-9(14)15-4-3-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

ABXHJJVRYWYEKR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

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